molecular formula C16H12N4 B12902997 1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)- CAS No. 89844-78-0

1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)-

Cat. No.: B12902997
CAS No.: 89844-78-0
M. Wt: 260.29 g/mol
InChI Key: XSSGSGYCMVOOLB-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the desired triazole product with high regioselectivity .

Industrial Production Methods: Industrial production of 1,2,3-triazoles, including 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile, often involves the use of continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form stable complexes with metal ions also contributes to its biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but differs in the position of the phenyl group.

    1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Contains a formyl group instead of a nitrile group.

Uniqueness: 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

89844-78-0

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

1-benzyl-5-phenyltriazole-4-carbonitrile

InChI

InChI=1S/C16H12N4/c17-11-15-16(14-9-5-2-6-10-14)20(19-18-15)12-13-7-3-1-4-8-13/h1-10H,12H2

InChI Key

XSSGSGYCMVOOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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